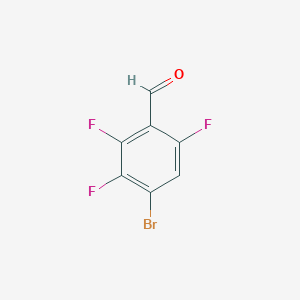

4-Bromo-2,3,6-trifluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,6-trifluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYTFIWASJIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378444 | |

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537033-56-0 | |

| Record name | 4-bromo-2,3,6-trifluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,3,6-trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3,6-trifluorobenzaldehyde, identified by its CAS number 537033-56-0, is a highly functionalized aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis.[1][2][3][4][5][6][7][8][9][10] Its unique molecular architecture, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a trifluorinated phenyl ring, makes it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its applications in contemporary drug discovery and development. Detailed experimental insights and safety protocols are also provided to facilitate its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and physicochemical properties. The trifluoro substitution pattern in this compound significantly influences its electronic properties, enhancing its utility in the synthesis of novel bioactive compounds. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aldehyde group and influences the reactivity of the aromatic ring. This, combined with the presence of a bromine atom at a key position for cross-coupling reactions, provides a trifunctional handle for molecular elaboration.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 537033-56-0 | [2][3] |

| Molecular Formula | C₇H₂BrF₃O | [1][3] |

| Molecular Weight | 238.99 g/mol | [1][3] |

| Boiling Point (Predicted) | 229.2 ± 40.0 °C | [11] |

| Density (Predicted) | 1.839 ± 0.06 g/cm³ | [11] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [1][2][11] |

Spectroscopic Data

While a comprehensive, publicly available experimental spectroscopic dataset for this compound is limited, the expected spectral characteristics can be inferred from closely related structures. For definitive structural confirmation, it is imperative to acquire and interpret the spectra for each synthesized batch.

-

¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic region would display a complex splitting pattern due to the fluorine-hydrogen coupling.

-

¹³C NMR: The carbonyl carbon of the aldehyde is anticipated to appear significantly downfield (δ 185-195 ppm). The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will be the most informative for confirming the substitution pattern of the fluorine atoms on the aromatic ring, with distinct signals for each of the three fluorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthesis of this compound

One potential synthetic route could start from 1-bromo-2,3,5-trifluorobenzene. This precursor could be subjected to a metal-halogen exchange followed by formylation.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: A solution of 1-bromo-2,3,5-trifluorobenzene in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is then cooled to a low temperature (typically -78 °C).

-

Metal-Halogen Exchange: A strong organolithium base such as n-butyllithium (n-BuLi) is added dropwise to the cooled solution. The reaction is stirred at this temperature for a specified period to ensure complete formation of the lithiated intermediate.

-

Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or GC-MS).

-

Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its aldehyde and bromo functionalities.

Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for various transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent to form substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

Aldol and Knoevenagel Condensations: Can participate in carbon-carbon bond-forming reactions with enolates or active methylene compounds.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key feature for extending the molecular scaffold through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.[9][12][13][14][15]

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.[9][12][13][14][15]

4.2.1. Exemplary Suzuki-Miyaura Coupling Protocol

-

Reactant Preparation: In a reaction vessel, this compound, an appropriate aryl or heteroaryl boronic acid (or boronate ester), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate) are combined.

-

Solvent Addition and Degassing: A suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: The reaction mixture is heated to an elevated temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

-

Product Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the this compound moiety are not readily identifiable, its structural motifs are highly relevant to modern medicinal chemistry. The trifluorinated phenyl ring can enhance metabolic stability and binding affinity. The ability to introduce diverse substituents via the bromine atom using cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on data for similar compounds, it is likely to be classified with the following hazards:

-

H302: Harmful if swallowed.[16]

-

H315: Causes skin irritation.[16]

-

H319: Causes serious eye irritation.[16]

-

H335: May cause respiratory irritation.[16]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate.

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2][11]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the design and synthesis of novel compounds with potential applications in the pharmaceutical and materials science industries. A clear understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers and scientists to fully exploit its synthetic potential.

References

- This compound CAS#: 537033-56-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62968.htm

- The Secret Of this compound Collection. URL: https://www.chemenu.com/product/537033-56-0.html

- 537033-56-0|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/537033-56-0.html

- 4-Bromo-2-(trifluoromethyl)benzaldehyde - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC5073_msds.pdf

- This compound – Achmem. URL: https://www.achmem.com/products/4-bromo-2-3-6-trifluorobenzaldehyde

- Specifications of this compound - Capot Chemical. URL: https://www.capotchem.com/spec/537033-56-0.html

- Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE - ChemicalBook. URL: https://www.chemicalbook.com/msds/CB5837863_en.htm

- This compound [537033-56-0] | Chemsigma. URL: https://www.chemsigma.com/product/269370/4-BROMO-2,3,6-TRIFLUOROBENZALDEHYDE-537033-56-0

- SAFETY DATA SHEET - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/152692

- 537033-56-0 this compound. URL: https://www.chemsigma.com/cas/537033-56-0

- [537033-56-0], MFCD03094468, this compound - Combi-Blocks. URL: https://www.combi-blocks.com/products/QJ-7903.html

- 537033-56-0(this compound) Product Description. URL: https://www.chemicalbook.

- Bulk Drug Intermediates Used in Pharmaceuticals - ECHEMI Page 91. URL: https://www.echemi.

- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... - ResearchGate. URL: https://www.researchgate.net/figure/Conversion-of-4-bromobenzaldehyde-in-Suzuki-Miyaura-coupling-with-phenyl-boronic-acid-in_fig2_322791404

- 6-Bromo-2,3,4-trifluorobenzaldehyde - Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/PC39455_msds.pdf

- 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/4-Bromo_Benzaldehyde_57224_msds.pdf

- The Suzuki Reaction. URL: https://www.studocu.com/en-us/document/haverford-college/organic-chemistry-ii-lab/the-suzuki-reaction/9998822

- This compound | CAS#:537033-56-0 | Chemsrc. URL: https://www.chemsrc.com/en/cas/537033-56-0_1034878.html

- Chemat - odczynniki. URL: https://www.chemat.com.pl/pl/oferta/produkt/A280387-10g/4-bromo-2-3-6-trifluorobenzaldehyde-98.html

- 357405-75-5|4-Bromo-2,5-difluorobenzaldehyde|BLD Pharm. URL: https://www.bldpharm.com/products/357405-75-5.html

- Suzuki Coupling - Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. URL: https://www.youtube.

- 633327-22-7|5-Bromo-2,3-difluorobenzaldehyde|BLD Pharm. URL: https://www.bldpharm.com/products/633327-22-7.html

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. URL: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-01-01.pdf

Sources

- 1. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 8. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. 4-Bromo-2-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 12187218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

4-Bromo-2,3,6-trifluorobenzaldehyde: A Technical Guide for Advanced Chemical Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3,6-trifluorobenzaldehyde is a strategically functionalized aromatic aldehyde that serves as a valuable building block in modern organic synthesis. Its trifluorinated phenyl ring, combined with a reactive aldehyde and a versatile bromine handle, presents a unique scaffold for creating complex molecules with applications in medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic system and the aldehyde group. This guide provides a comprehensive analysis of the known chemical properties, synthetic potential, and safety considerations for this compound, designed to empower researchers in leveraging its unique structural features for the development of novel chemical entities.

Core Chemical & Physical Properties

This compound, identified by CAS Number 537033-56-0, is a crystalline solid at room temperature.[1] The strategic placement of three fluorine atoms and a bromine atom on the benzaldehyde core results in a molecule with a high molecular weight and predicted high density, characteristic of polyhalogenated aromatic compounds. While extensive peer-reviewed physical data is not widely published, information from reliable chemical suppliers provides a foundational understanding of its properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 537033-56-0 | [2] |

| Molecular Formula | C₇H₂BrF₃O | [2] |

| Molecular Weight | 238.99 g/mol | [2] |

| Appearance | Crystals / Crystalline Solid | [1] |

| Purity | ≥98% (by GC) | [2] |

| Boiling Point | 229.2 ± 40.0 °C (Predicted) | [1] |

| Density | 1.839 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [3][4] |

Note: Boiling point and density are predicted values and should be considered estimates until experimentally verified.

Spectroscopic Profile & Structural Elucidation

-

¹H NMR: A singlet corresponding to the aldehyde proton (CHO) is expected between δ 9.8-10.5 ppm. A single aromatic proton, likely a triplet or doublet of doublets due to coupling with adjacent fluorine atoms, would appear in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The aldehyde carbon (C=O) would be observed significantly downfield (δ 185-195 ppm). The aromatic region would show seven distinct signals, with the carbon-fluorine and carbon-bromine couplings providing critical structural information.

-

¹⁹F NMR: Three distinct signals would be expected, each corresponding to one of the fluorine atoms on the aromatic ring. The chemical shifts and coupling constants would be indicative of their positions relative to each other and the other substituents.

-

IR Spectroscopy: Key stretches would include a strong C=O band for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretch of the aldehyde proton around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹, and strong C-F bands in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, which is the definitive signature of a monobrominated compound.

Synthetic Potential and Chemical Reactivity

The true utility of this compound lies in its dual reactivity. The aldehyde group and the carbon-bromine bond serve as orthogonal synthetic handles for a wide array of chemical transformations. The high degree of fluorination makes the aromatic ring electron-deficient, influencing the reactivity of these functional groups.

Reactions at the Aldehyde Group

The aldehyde functionality is a primary site for nucleophilic attack, enabling chain extension and the introduction of new functional groups.

-

Condensation Reactions: It can readily undergo condensation with primary amines to form Schiff bases (imines), a common linkage in ligands and biologically active molecules.[5]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde to an alkene, providing a robust method for C=C bond formation.[5]

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents yields secondary alcohols, which can be further oxidized or used as synthetic intermediates.[6]

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants (e.g., KMnO₄, Jones reagent) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).

Reactions at the Carbon-Bromine Bond

The bromine atom is an ideal functional group for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems or the introduction of various substituents.[5]

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, a cornerstone of drug discovery for creating biaryl scaffolds.

-

Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes to synthesize aryl-alkyne structures, which are prevalent in functional materials and pharmaceutical compounds.[5]

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds by coupling with primary or secondary amines.

-

Stille Coupling: Coupling with organostannanes to form C-C bonds.

The diagram below illustrates the synthetic versatility of this compound.

Sources

The Strategic Utility of 4-Bromo-2,3,6-trifluorobenzaldehyde in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 4-Bromo-2,3,6-trifluorobenzaldehyde has emerged as a valuable and highly versatile building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this key intermediate, with a particular focus on its role in the development of novel cancer therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 537033-56-0) is a trifluoro-substituted aromatic aldehyde. Its molecular structure, characterized by a benzene ring bearing a bromine atom, three fluorine atoms, and an aldehyde functional group, bestows upon it a unique combination of reactivity and physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₂BrF₃O |

| Molecular Weight | 238.99 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥98% (typical) |

The presence of the three electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the aldehyde group. This substitution pattern is crucial for its utility in various chemical transformations.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a singlet for the aldehydic proton in the downfield region (around 10 ppm). The aromatic region would display a complex splitting pattern for the single aromatic proton due to coupling with the adjacent fluorine atoms.

-

¹³C NMR : The spectrum would reveal distinct signals for the carbonyl carbon of the aldehyde (around 185-195 ppm) and the six aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR : This spectrum would be crucial for confirming the substitution pattern of the fluorine atoms on the benzene ring, showing distinct resonances for each of the three fluorine atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Additional strong bands corresponding to C-F and C-Br stretching vibrations would also be present.

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established organometallic and formylation reactions of halogenated aromatic compounds. A common approach involves the formylation of a suitable polyhalogenated benzene precursor.

One potential synthetic strategy starts from 1-bromo-2,3,5-trifluorobenzene. The synthesis would proceed via a directed ortho-metalation followed by formylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 1-bromo-2,3,5-trifluorobenzene in anhydrous tetrahydrofuran (THF).

-

Ortho-metalation : The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) in THF is added dropwise while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate. The progress of the reaction can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

-

Formylation : Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours and then gradually warmed to room temperature.

-

Workup and Purification : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford this compound.

Applications in Drug Development: A Key Precursor for Tankyrase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of complex heterocyclic compounds with therapeutic potential. A notable application is in the development of tankyrase inhibitors .

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are considered promising targets for cancer therapy due to their role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2][3]

This compound can serve as a starting material for the synthesis of substituted quinazoline or similar heterocyclic cores that form the scaffold of potent tankyrase inhibitors. The aldehyde group provides a reactive handle for condensation reactions to build the heterocyclic ring system, while the bromo and fluoro substituents can be utilized for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Application:

A plausible synthetic route towards a quinazoline-based tankyrase inhibitor could involve the initial reaction of this compound with an appropriate amine, followed by cyclization and subsequent functionalization.

Safety and Handling

As with any halogenated aromatic aldehyde, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements : May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures :

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a unique combination of reactive sites and fluorine substitution that is highly desirable for the synthesis of modern therapeutic agents. Its application as a precursor for the development of tankyrase inhibitors highlights its potential in the ongoing search for novel cancer treatments. The continued exploration of the reactivity and applications of this versatile intermediate is likely to lead to the discovery of new and improved drug candidates.

References

- Narwal, M., et al. (2013). Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of Medicinal Chemistry, 56(20), 8092-8101.

- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.

- Le Corre, L., et al. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Le Corre, L., et al. (2013). Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Iida, T., et al. (2001). Tributylmagnesium ate complex-mediated novel bromine–magnesium exchange reaction for selective monosubstitution of dibromoarenes. Tetrahedron Letters, 42(29), 4841-4844.

- Wang, X., et al. (2019). Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Li, J., et al. (2023). Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.

- Shen, B., et al. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.

- Waaler, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 17993-18014.

- Narwal, M., et al. (2013). Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS ONE, 8(6), e66543.

- Shultz, M. D. (2013). Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor. Journal of Medicinal Chemistry, 56(18), 7247-7257.

- ChemicalBook. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.

- FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. FAQ.

- BenchChem. (2025).

- Waaler, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II.

- BenchChem. (2025). Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry. BenchChem.

- PrepChem. (n.d.). Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane. PrepChem.com.

- BenchChem. (n.d.). 4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone. BenchChem.

- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde 96. Sigma-Aldrich.

- Al-Hamdani, A. A. S., et al. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. PMC - NIH.

- Parlak, C., et al. (2021). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde.

- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde 96. Sigma-Aldrich.

- Michalska, D., et al. (2019). Study of the spectroscopic properties and deprotonation of 6-bromo-2-naphthoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 43-50.

Sources

- 1. Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3,6-trifluorobenzaldehyde

Authored for: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2,3,6-trifluorobenzaldehyde is a key synthetic intermediate in the development of various pharmaceuticals and advanced materials. The strategic placement of fluorine atoms and a bromine handle on the benzaldehyde scaffold allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of a reliable synthetic pathway to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Strategic Approach to Synthesis: Ortho-Directed Metalation

The most robust and regioselective approach to the synthesis of this compound is through the ortho-directed metalation of a suitable precursor, 1-bromo-2,3,5-trifluorobenzene. This strategy leverages the directing effect of the fluorine atoms to achieve formylation at the desired position.

The fluorine atom at the 2-position of 1-bromo-2,3,5-trifluorobenzene strongly directs lithiation to the adjacent C6 position. This is due to the inductive effect of the fluorine atom, which increases the acidity of the ortho-protons. The bromine atom at the 4-position serves as a stable functional handle for further synthetic transformations.

An alternative approach, the Vilsmeier-Haack reaction, is a well-established method for the formylation of electron-rich aromatic compounds.[1][2][3][4] However, for a substrate like 1-bromo-2,3,5-trifluorobenzene, which is rendered electron-deficient by the multiple fluorine substituents, the Vilsmeier-Haack reaction may proceed with lower efficiency.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process, beginning with the commercially available 1-bromo-2,3,5-trifluorobenzene. The pathway involves an initial ortho-lithiation followed by formylation.

Caption: Synthesis of this compound via ortho-lithiation and formylation.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-2,3,5-trifluorobenzene | ≥98% | Commercially Available |

| Diisopropylamine | Anhydrous, ≥99.5% | Commercially Available |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Hydrochloric acid | 1 M aqueous solution | Commercially Available |

| Saturated sodium bicarbonate solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially Available |

Step-by-Step Procedure

-

Preparation of Lithium Diisopropylamide (LDA):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.

-

To this solution, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

-

Lithiation of 1-Bromo-2,3,5-trifluorobenzene:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-2,3,5-trifluorobenzene (1.0 equivalent) in anhydrous THF.[5][6]

-

Cool this solution to -78 °C.

-

Slowly transfer the prepared LDA solution to the solution of 1-bromo-2,3,5-trifluorobenzene via a cannula, while maintaining the reaction temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

-

Formylation:

-

To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Quantitative Data Summary

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Moles | Mass/Volume | Yield (%) |

| 1-Bromo-2,3,5-trifluorobenzene | 210.98 | 1.0 | x | y g | - |

| Diisopropylamine | 101.19 | 1.1 | 1.1x | z mL | - |

| n-Butyllithium (2.5 M) | 64.06 | 1.05 | 1.05x | w mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 1.2x | v mL | - |

| This compound | 239.00 | - | - | - | 70-80% (Typical) |

*The exact quantities (x, y, z, w, v) should be calculated based on the desired scale of the reaction.

Safety and Handling Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is flame-dried and the reaction is performed under a positive pressure of nitrogen or argon.

-

Low temperatures (-78 °C) are critical for the stability of the lithiated intermediate and to minimize side reactions.

-

The work-up procedure involving hydrochloric acid should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE) , including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The ortho-directed lithiation of 1-bromo-2,3,5-trifluorobenzene followed by formylation with DMF provides an efficient and reliable pathway for the synthesis of this compound. This in-depth guide offers a detailed experimental protocol and highlights the critical parameters necessary for the successful execution of this synthesis. The strategic choice of this synthetic route ensures high regioselectivity and provides a good yield of the target compound, which is a valuable building block for further chemical exploration.

References

- J&K Scientific LLC. Vilsmeier-Haack Reaction. Accessed January 10, 2026.

- Chem-Station Int. Ed. Vilsmeier-Haack Reaction. Published April 13, 2014.

- Benchchem. Application Notes and Protocols for 4-Bromo-2,6-difluorobenzaldehyde in Materials Science. Accessed January 10, 2026.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Accessed January 10, 2026.

- YouTube. Vilsmeier-Haack Reaction. Published June 19, 2021.

- NROChemistry. Vilsmeier-Haack Reaction. Accessed January 10, 2026.

- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis. Accessed January 10, 2026.

- Chemistry Stack Exchange. How does 1-bromo-2-fluorobenzene react with lithium amalgam? [closed]. Published June 15, 2019.

- ChemicalBook. 4-BROMO-3-TRIFLUOROMETHYL-BENZALDEHYDE synthesis. Accessed January 10, 2026.

- Infoscience. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Published 1996.

- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Accessed January 10, 2026.

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Accessed January 10, 2026.

- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).

- Google Patents. CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene. Accessed January 10, 2026.

- Google Patents. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide. Accessed January 10, 2026.

- Supporting Information. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Accessed January 10, 2026.

- Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Accessed January 10, 2026.

- ChemSpider Synthetic Pages. Alkylation of boron trifluoride with a 3,5-bis(trifluoromethyl)phenyl Grignard reagent. Accessed January 10, 2026.

- Sigma-Aldrich. 1-Bromo-2,4,5-trifluorobenzene 99 327-52-6. Accessed January 10, 2026.

- Benchchem. Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Accessed January 10, 2026.

- Google Patents. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Accessed January 10, 2026.

- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Accessed January 10, 2026.

- Benchchem. An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)

- Parchem. 1-Bromo-2,3,5-trifluorobenzene CAS No.: 133739-70-5. Accessed January 10, 2026.

- Sigma-Aldrich. 1-Bromo-2,3,5-trifluorobenzene. Accessed January 10, 2026.

- PubChem. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409. Accessed January 10, 2026.

- Magritek. 5-Bromo-1,2,3-trifluorobenzene. Accessed January 10, 2026.

- Tokyo Chemical Industry UK Ltd. 1-Bromo-2,3,5-trifluorobenzene 133739-70-5. Accessed January 10, 2026.

- Google Patents. CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene. Accessed January 10, 2026.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3,6-trifluorobenzaldehyde: Strategic Selection of Starting Materials and Synthetic Routes

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Bromo-2,3,6-trifluorobenzaldehyde, a key building block in the development of novel pharmaceuticals and advanced materials. The strategic positioning of its functional groups—a reactive aldehyde, a versatile bromine atom, and a trifluorinated phenyl ring—renders it a highly valuable intermediate for introducing complex molecular architecture. This document delves into the critical considerations for selecting the optimal starting materials and outlines detailed, field-proven synthetic protocols. The methodologies are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Polysubstituted Fluorobenzaldehydes

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Polysubstituted fluorobenzaldehydes, in particular, are pivotal intermediates in the synthesis of a wide array of functional molecules. This compound stands out due to its unique substitution pattern, which offers multiple avenues for subsequent chemical modifications. The aldehyde group serves as a handle for forming Schiff bases or for carbon-carbon bond formation via reactions like the Wittig reaction. The bromine atom is ideally suited for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the extension of the conjugated system.

Strategic Selection of Starting Materials

The successful synthesis of this compound hinges on the judicious choice of the starting material. The primary consideration is the pre-existence of the trifluorobromo-aromatic core, as the introduction of the formyl group is typically the final key transformation. The most logical and efficient precursor is 1-bromo-2,3,5-trifluorobenzene .

Table 1: Comparison of Potential Starting Materials

| Starting Material | Key Advantages | Key Challenges |

| 1-Bromo-2,3,5-trifluorobenzene | Commercially available. Possesses the required substitution pattern. | Regioselectivity of formylation needs to be controlled. |

| 1,2,4-Trifluorobenzene | Requires a bromination step, which may lead to isomeric mixtures. | Multi-step synthesis increases complexity and reduces overall yield. |

| Other polysubstituted benzenes | Would necessitate multiple, complex steps to install the correct pattern of halogens. | Inefficient and not economically viable for large-scale synthesis. |

Based on this analysis, 1-bromo-2,3,5-trifluorobenzene is the most strategically sound starting material. It is commercially available from suppliers such as Sigma-Aldrich and Tokyo Chemical Industry[1]. This precursor simplifies the synthetic route to a single, crucial formylation step.

Synthetic Pathways: Formylation of 1-Bromo-2,3,5-trifluorobenzene

The introduction of an aldehyde group onto the 1-bromo-2,3,5-trifluorobenzene ring is the core of the synthesis. Given the electron-withdrawing nature of the fluorine and bromine substituents, methods that proceed via a nucleophilic attack on a formylating agent are generally the most effective. Ortho-directed metalation, specifically lithiation, followed by quenching with an appropriate electrophile is the preferred method.

Ortho-Lithiation and Formylation: The Primary Synthetic Route

This pathway leverages the directing effect of the fluorine atoms to achieve regioselective deprotonation of the aromatic ring. The fluorine atom at position 2 is the most activating for ortho-lithiation.

Diagram 1: Proposed Synthetic Route via Ortho-Lithiation

Caption: Synthetic workflow for the formylation of 1-bromo-2,3,5-trifluorobenzene.

Mechanistic Considerations

The regioselectivity of the lithiation is dictated by the directing ability of the fluorine atoms. The fluorine at C2 will direct the deprotonation to the C6 position. This is due to the inductive electron-withdrawing effect of the fluorine, which increases the acidity of the ortho-protons.

Detailed Experimental Protocol

Materials:

-

1-Bromo-2,3,5-trifluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,3,5-trifluorobenzene and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of LDA (or n-BuLi) in THF is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir for an additional 1-2 hours at this temperature, followed by slow warming to room temperature.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 2: Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Condition | Rationale |

| Temperature | -78 °C | Prevents side reactions and decomposition of the aryllithium intermediate. |

| Lithiation Agent | LDA or n-BuLi | Strong bases capable of deprotonating the electron-deficient aromatic ring. |

| Formylating Agent | DMF | A common and effective source of the formyl group. |

| Quenching Agent | Saturated aq. NH₄Cl | A mild acid to hydrolyze the intermediate and neutralize any remaining base. |

| Expected Yield | 60-80% | Based on similar reported syntheses of fluorinated benzaldehydes. |

Alternative Synthetic Strategies

While ortho-lithiation is the most direct approach, other formylation methods could be considered, although they may present more challenges.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃), to formylate aromatic rings. However, this reaction is most effective on electron-rich aromatic systems. The highly deactivated nature of the 1-bromo-2,3,5-trifluorobenzene ring would likely result in low to no yield under standard Vilsmeier-Haack conditions.

Grignard-based Formylation

Formation of a Grignard reagent from 1-bromo-2,3,5-trifluorobenzene followed by reaction with a formylating agent is another possibility. However, the formation of the Grignard reagent can be challenging with highly fluorinated aryl bromides.

Diagram 2: Comparison of Synthetic Pathways

Caption: Comparative logic of synthetic routes to this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through a strategic, single-step formylation of the commercially available starting material, 1-bromo-2,3,5-trifluorobenzene. The ortho-lithiation route, leveraging the directing effects of the fluorine substituents, offers a reliable and high-yielding protocol. This technical guide provides the necessary theoretical framework and practical, step-by-step instructions to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate. The insights into the causality behind experimental choices and the comparison of alternative pathways are intended to facilitate not only the replication of this synthesis but also the adaptation of these principles to other complex synthetic targets.

References

- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

4-Bromo-2,3,6-trifluorobenzaldehyde reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,3,6-trifluorobenzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a strategic building block in modern organic synthesis. Its structure is characterized by a benzaldehyde core substituted with a bromine atom and three electron-withdrawing fluorine atoms. This unique arrangement of functional groups imparts a distinct reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures. The strategic placement of these substituents allows for selective transformations at three key locations: the aldehyde carbonyl, the carbon-bromine bond, and the electron-deficient aromatic ring. This guide provides a comprehensive analysis of the compound's electronic properties, its behavior in key organic reactions, and practical, field-proven protocols for its application in medicinal chemistry and materials science.[1]

Section 1: Molecular Profile and Spectroscopic Characterization

A thorough understanding of the compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₂BrF₃O |

| Molecular Weight | 239.00 g/mol |

| Appearance | Typically a solid (e.g., white to off-white powder) |

| CAS Number | 1428234-81-4 (example of a related isomer) |

(Note: Specific properties like melting point may vary based on purity. Data for closely related isomers is often used as a reference.)

Predicted Spectroscopic Analysis

While specific experimental spectra for this exact compound are not broadly published, its spectroscopic characteristics can be reliably predicted based on its structure. This analysis is crucial for reaction monitoring and product confirmation.

-

¹H NMR: The spectrum would be simple, showing a single sharp singlet for the aldehyde proton (-CHO) typically in the δ 9.8-10.2 ppm range. A single aromatic proton would appear as a multiplet, likely a triplet of doublets, due to coupling with adjacent fluorine atoms.

-

¹³C NMR: The aldehyde carbon would be highly deshielded, appearing around δ 185-190 ppm. The aromatic region would show multiple signals for the carbon atoms, with their chemical shifts significantly influenced by the attached halogens. Large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are expected, which can be diagnostic.

-

IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹. Strong C-F stretching bands would be prominent in the 1100-1300 cm⁻¹ region, and the C-Br stretch would appear at lower wavenumbers.

Section 2: Electronic Profile and Reactivity Overview

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents. The three fluorine atoms exert a strong inductive effect (-I), pulling electron density from the aromatic ring.[2] This effect is augmented by the electron-withdrawing nature of the aldehyde group.

This severe electron deficiency has three primary consequences:

-

Activation of the Aldehyde: The electrophilicity of the aldehyde carbonyl carbon is enhanced, making it highly susceptible to nucleophilic attack.

-

Activation for Cross-Coupling: The carbon-bromine bond is polarized and primed for oxidative addition by transition metal catalysts, facilitating a range of cross-coupling reactions.[2]

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The entire aromatic ring is rendered highly electrophilic, creating the potential for nucleophiles to displace one of the fluorine atoms.[3][4]

Caption: Core reactivity sites of this compound.

Section 3: Reactions at the Aldehyde Functionality

The aldehyde group is a versatile handle for extending the molecular framework, primarily through condensation reactions.

Schiff Base and Knoevenagel Condensation

Condensation with primary amines yields Schiff bases (imines), while reaction with active methylene compounds (e.g., malononitrile, diethyl malonate) results in Knoevenagel condensation products. These reactions are foundational for synthesizing various heterocyclic compounds and conjugated systems used in materials science and medicinal chemistry.[5][6]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from standard procedures for the condensation of substituted benzaldehydes.[6]

-

Setup: To a 50 mL round-bottom flask, add this compound (10.0 mmol, 1.0 eq.) and malononitrile (10.0 mmol, 1.0 eq.).

-

Dissolution: Add 20 mL of ethanol and stir until all solids are dissolved.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL, 0.1 eq.) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once complete, cool the reaction mixture to room temperature, then further in an ice bath to promote precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Section 4: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is an ideal handle for palladium-catalyzed reactions, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound (e.g., an arylboronic acid) and is a premier method for constructing biaryl scaffolds.[8][9][10] These structures are prevalent in pharmaceuticals and liquid crystals.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This general protocol is based on established methodologies for aryl bromides.[9]

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne, producing arylalkyne structures.[11][12] This reaction is vital for synthesizing conjugated materials for electronics and as precursors for more complex heterocyclic systems.[13] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][14]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for similar fluorinated aryl bromides.[5]

-

Setup: To a dry, nitrogen-purged Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.2 eq.) via syringe.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) under a nitrogen atmosphere for 4-24 hours, monitoring by TLC.

-

Work-up: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Section 5: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the trifluorinated ring makes it a substrate for Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks an aromatic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] Subsequently, a leaving group (in this case, a fluoride ion) is ejected, restoring aromaticity.[15] The fluorine atom at the C2 position, being ortho to both the strong electron-withdrawing aldehyde and the bromine atom, is a highly probable site for substitution.

Experimental Protocol: SNAr with Morpholine

-

Setup: In a sealed reaction vial, dissolve this compound (1.0 mmol) in a polar aprotic solvent like DMSO or DMF (3-5 mL).

-

Reagent Addition: Add morpholine (2.0-3.0 eq.) and a non-nucleophilic base such as K₂CO₃ (2.0 eq.).

-

Reaction: Seal the vial and heat the mixture to 80-120 °C. The reaction progress can be monitored by LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Section 6: Synthesis Route

The title compound is not commonly available and is typically prepared via a directed ortho-metalation pathway. A plausible and efficient synthesis starts from 1-bromo-2,4,5-trifluorobenzene.

Caption: Proposed synthetic workflow for the title compound.

This route involves the deprotonation of the most acidic aromatic proton (at C6, between two fluorine atoms) using a strong base like lithium diisopropylamide (LDA) at low temperature. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.[16]

Section 7: Safety and Handling

As with many halogenated aromatic aldehydes, this compound should be handled with care. Based on data from structurally similar compounds, it is expected to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[17][18][19][20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.

References

- Apollo Scientific. (2023, July 7). 4-Bromo-2-(trifluoromethyl)

- Thermo Fisher Scientific. (2025, October 30).

- CDH Fine Chemical.

- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis.

- TCI Chemicals. (2024, November 13).

- Sigma-Aldrich. (2025, November 6).

- MySkinRecipes. This compound.

- PubChem. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.

- Benchchem.

- Smolecule. 2-Bromo-4-chloro-6-(trifluoromethyl)benzaldehyde.

- Benchchem.

- Chemistry LibreTexts. (2022, September 24). 16.

- Organic Chemistry Portal. Sonogashira Coupling.

- Chemistry Steps.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with....

- Benchchem. Spectroscopic Profile of 4-Bromo-2-hydroxybenzaldehyde: A Technical Guide.

- Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde.

- Benchchem.

- Vapourtec Flow Chemistry.

- ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by....

- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).

- Benchchem. Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.

- Benchchem. 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde.

- PubChem. 4-Bromo-2,6-dimethylbenzaldehyde.

- Benchchem. A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Exploring the Chemical Stability and Reactivity of 1-Bromo-2,4,6-trifluorobenzene.

- Benchchem.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. vapourtec.com [vapourtec.com]

- 16. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde | C7HBrF4O | CID 13670570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Bromo-2,6-dimethylbenzaldehyde | C9H9BrO | CID 11020222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Nucleophilic Substitution on 4-Bromo-2,3,6-trifluorobenzaldehyde

This guide provides a comprehensive technical overview of nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-2,3,6-trifluorobenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and modification of complex aromatic compounds. This document delves into the mechanistic principles, regioselectivity, and practical execution of these reactions, supported by established scientific literature.

Introduction: The Unique Reactivity of a Polyhalogenated Benzaldehyde

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its utility stems from the presence of multiple reactive sites: an aldehyde group and four halogen substituents (three fluorine atoms and one bromine atom). The strong electron-withdrawing nature of the aldehyde and the fluorine atoms renders the aromatic ring susceptible to nucleophilic attack, a characteristic feature of polyfluoroarenes.[1]

The central theme of this guide is the exploration of nucleophilic aromatic substitution (SNAr) on this substrate. SNAr reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[2][3] In the context of this compound, the key challenge and opportunity lie in controlling the regioselectivity of the substitution, given the four potential leaving groups.

The Underlying Mechanism: Addition-Elimination in Action

Nucleophilic aromatic substitution on electron-deficient rings, such as this compound, proceeds via a two-step addition-elimination mechanism.[3][4] This process is distinct from the SN1 and SN2 reactions commonly observed in aliphatic systems.

The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups, such as the aldehyde and fluorine atoms on the ring.[5][6] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[3]

dot

Sources

- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Strategic Deployment of Polyfluorinated Benzaldehydes in Modern Medicinal Chemistry: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Among the diverse repertoire of fluorinated building blocks, polyfluorinated benzaldehydes have emerged as exceptionally versatile intermediates.[3][4] This technical guide provides an in-depth exploration of the applications of these critical reagents, detailing their synthesis, the unique physicochemical properties they impart, and their role in the development of next-generation therapeutics and diagnostic agents. We will delve into the causality behind their use in enhancing metabolic stability, improving binding affinity, and enabling advanced imaging techniques such as Positron Emission Tomography (PET).[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of polyfluorinated benzaldehydes in their own research endeavors.

The Fluorine Advantage: More Than Just a Halogen

The unique properties of the fluorine atom, being the most electronegative element with a small van der Waals radius, allow it to exert profound effects on a molecule's biological activity when strategically incorporated.[6] Unlike other halogens, fluorine can act as a hydrogen bond acceptor and its introduction can significantly alter the acidity and basicity of neighboring functional groups.[6] The carbon-fluorine bond is exceptionally strong, which is a key factor in blocking metabolic oxidation at otherwise vulnerable positions in a drug molecule.[1][6]

The strategic placement of fluorine atoms, as is the case with polyfluorinated benzaldehydes, can lead to:

-

Enhanced Metabolic Stability: By replacing hydrogen atoms at sites of metabolic attack, the strong C-F bond can prevent oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[1][6]

-

Increased Lipophilicity: The introduction of fluorine, particularly trifluoromethyl groups, can significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][4]

-

Modulated Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution within a molecule, influencing its conformation and interactions with target proteins, often leading to increased binding affinity and potency.[5][7]

-

Altered Physicochemical Properties: Fluorination can impact a molecule's pKa, dipole moment, and chemical reactivity, which can be fine-tuned to optimize drug-like properties.[6]

Polyfluorinated Benzaldehydes: Versatile Scaffolds for Drug Discovery

Polyfluorinated benzaldehydes, such as difluoro- and trifluoromethylbenzaldehydes, serve as crucial starting materials for the synthesis of a wide array of complex and biologically active molecules.[3][4] The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, while the polyfluorinated ring imparts the beneficial properties discussed above.[8]

Key Examples of Polyfluorinated Benzaldehydes in Medicinal Chemistry

| Compound | Key Features & Applications |

| 2,3-Difluorobenzaldehyde | A critical building block for cardiovascular and neurological drug candidates. Its ortho-difluoro substitution pattern can enhance blood-brain barrier penetration.[4][9] |

| 2,5-Difluorobenzaldehyde | A versatile intermediate for incorporating difluorinated phenyl moieties into drug candidates, often used to improve metabolic stability and binding affinity.[10] |

| 2,6-Difluorobenzaldehyde | Utilized in the design of molecules targeting the central nervous system (CNS), where the fluorine atoms can improve efficacy and bioavailability.[11] |

| 3-(Trifluoromethyl)benzaldehyde | A cornerstone in the synthesis of antitumor agents, hypoxia-inducible factor (HIF)-1 inhibitors, and anti-inflammatory drugs due to the potent electron-withdrawing nature of the -CF3 group.[3][8] |

| 4-(Trifluoromethyl)benzaldehyde | The CF3 group enhances the electrophilicity of the aldehyde and has been used in the synthesis of pharmaceuticals like Lanperisone.[12] |

Synthetic Utility: A Gateway to Molecular Diversity

The aldehyde group of polyfluorinated benzaldehydes readily participates in a variety of fundamental organic reactions, making them ideal starting points for constructing diverse molecular scaffolds.

Caption: Synthetic utility of polyfluorinated benzaldehydes.

Applications in the Synthesis of Bioactive Molecules

The unique properties conferred by polyfluorination have led to the widespread use of these benzaldehydes in the synthesis of various therapeutic agents.

Antitumor Agents

3-(Trifluoromethyl)benzaldehyde is a key reagent in the synthesis of potent antitumor compounds. For instance, it is used to create γ-butyrolactone derivatives that have demonstrated cytotoxic effects against a range of cancer cell lines, including those from nasopharyngeal carcinoma, leukemia, and breast cancer.[8][13] It is also instrumental in preparing chalcone derivatives that act as inhibitors of Hypoxia-Inducible Factor (HIF)-1, a critical transcription factor in tumor progression and angiogenesis.[8]

Anti-inflammatory and Analgesic Drugs

The 3-(trifluoromethyl)phenyl moiety is frequently incorporated into molecular structures to develop novel anti-inflammatory and pain-mediating therapeutics.[8] The electron-withdrawing nature of the trifluoromethyl group can enhance the potency and selectivity of these compounds.

Central Nervous System (CNS) Agents

The ability of fluorine to increase lipophilicity and facilitate passage across the blood-brain barrier makes polyfluorinated benzaldehydes valuable in the development of CNS-active drugs.[2][4] For example, 2,3-difluorobenzaldehyde is specifically noted for its utility in this area.[4][9]

Enabling Advanced Diagnostics: The Role in Positron Emission Tomography (PET)

A significant and expanding application of fluorine in medicinal chemistry is the use of the positron-emitting isotope ¹⁸F for PET imaging.[5][6] PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[14] ¹⁸F-labeled polyfluorinated benzaldehydes can be used as precursors to synthesize PET radiotracers that can be used to study drug distribution, target engagement, and disease progression.[15][16]

Caption: Workflow for PET radiotracer synthesis and application.

The development of novel ¹⁸F-labeling methods for sensitive biomolecules is an active area of research, with polyfluorinated aromatic aldehydes serving as valuable prosthetic groups.[15]

Experimental Protocols: A Practical Guide

The following provides a generalized, illustrative protocol for a common reaction involving a polyfluorinated benzaldehyde.

Synthesis of a Chalcone Derivative via Aldol Condensation

This protocol describes the base-catalyzed aldol condensation of a polyfluorinated benzaldehyde with a substituted acetophenone.

Materials:

-

Polyfluorinated benzaldehyde (e.g., 3-(Trifluoromethyl)benzaldehyde) (10 mmol)

-

Substituted acetophenone (10 mmol)

-

95% Ethanol (40 mL)

-

Aqueous Sodium Hydroxide (e.g., 10 M)

-

Crushed Ice

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Beaker (400 mL)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10 mmol of the polyfluorinated benzaldehyde and 10 mmol of the substituted acetophenone in 40 mL of 95% ethanol. Stir the mixture at room temperature to ensure complete dissolution.[8]

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous sodium hydroxide solution dropwise to the cooled, stirring mixture. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.[8]

-

The chalcone product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).